Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate
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Overview
Description
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate is a synthetic organic compound that features both a hydroxyphenyl group and a methylimidazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate typically involves multi-step organic reactions. One common method might include:
Starting Materials: 4-hydroxybenzaldehyde, 1-methylimidazole, and ethyl acetoacetate.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxyphenyl and imidazole groups could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-hydroxyphenyl)-3-(1H-imidazol-2-yl)propanoate
- Ethyl 3-(4-hydroxyphenyl)-3-(2-methylimidazol-1-yl)propanoate
Uniqueness
Ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate is unique due to the specific positioning of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 3-(4-hydroxyphenyl)-3-(1-methylimidazol-2-yl)propanoate |
InChI |
InChI=1S/C15H18N2O3/c1-3-20-14(19)10-13(15-16-8-9-17(15)2)11-4-6-12(18)7-5-11/h4-9,13,18H,3,10H2,1-2H3 |
InChI Key |
VFKODIZLPWMFSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)O)C2=NC=CN2C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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